Journal Name:RSC Advances
Journal ISSN:2046-2069
IF:4.036
Journal Website:http://pubs.rsc.org/en/journals/journalissues/ra
Year of Origin:2011
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:4667
Publishing Cycle:Continuously updated
OA or Not:Yes
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA06598G
Access to clean water is increasingly challenging worldwide due to human activities and climate change. Wastewater treatment and utilization offer a promising solution by reducing the reliance on pure underground water. However, it is crucial to develop efficient and sustainable methods for wastewater purification. Among the emerging wastewater treatment strategies, photocatalysis has gained significant attention for decomposing organic pollutants in water, especially when combined with sunlight and a recoverable photocatalyst. Heterogeneous photocatalysts have distinct advantages, as they can be recovered and reused without significant loss of activity over multiple cycles. Phthalocyanine dyes, with their exceptional photophysical properties, are particularly valuable for homogeneous and heterogeneous photocatalysis. By immobilizing these photosensitizers in various supports, hybrid materials extend their light absorption into the visible spectrum, complementing most supports' limited UV light absorption. The novelty and research importance of this review stems from its discussion of the multifaceted approach to treating contaminated wastewater with phthalocyanines and materials containing phthalocyanines. It highlights key aspects of each study, including photocatalytic efficiency, recyclability characteristics, investigation of the generation of oxygen species responsible for degradation, identification of the major degradation byproducts for each pollutant, and others. Moreover, the review includes tables that illustrate and compare the various phthalocyanines and supporting materials employed in each study for pollutant degradation. Additionally, almost all photocatalysts mentioned in this review could degrade at least 5% of the pollutant, and more than 50 photocatalysts showed photocatalytic rates above 50%. When immobilized in some support, the synergistic effect of the phthalocyanine was visible in the photocatalytic rate of the studied pollutant. However, when performing these types of works, it is necessary to understand the degradation products of each pollutant and their relative toxicities. Along with this, recyclability and stability studies are also necessary. Despite the good results presented in this review, some of the works lack those studies. Moreover, none of the works mentions any study in wastewater.
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA06050K
Intracellular delivery of proteins, peptides and biologics is an emerging field which has the potential to provide novel opportunities to target intracellular proteins, previously deemed ‘undruggable’. However, the delivery of proteins intracellularly remains a challenge. Here, we present a cationic nanoparticle delivery system for enhanced cellular delivery of proteins through use of a polyethyleneimine and poly-(lactic-co-glycolic acid) polymer blend. Cationic nanoparticles were shown to provide increased cellular uptake compared to anionic and neutral nanoparticles, successfully delivering Variable New Antigen Receptors (vNARs), entrapped within the nanoparticle core, to the cell interior. vNARs were identified as ideal candidates for nanoparticle entrapment due to their remarkable stability. The optimised 10% PEI-PLGA nanoparticle formulation displayed low toxicity, was uniform in size and possessed appropriate cationic charge to limit cellular toxicity, whilst being capable of escaping the endo/lysosomal system and delivering their cargo to the cytosol. This work demonstrates the ability of cationic nanoparticles to facilitate intracellular delivery of vNARs, novel biologic agents with potential utility towards intracellular targets.
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA05063G
Metallo-dithiaporphyrin small molecules have been designed by substituting Ru(II) with various transition metals at the same oxidation state (M = Mn, Fe, Ni, Cu) as donor materials for Bulk Heterojunction Organic Solar Cells (BHJ-OSCs). Density functional theory (DFT) and time-dependent DFT (TD-DFT) have been used to study the optoelectronic properties of metallo-dithiaporphyrin at various functionals and basis sets. We discovered that the open-circuit voltage (VOC) value increases when Ru(II) in Ru(S2TTP)Cl2 (S2TTP = tetra-p-tolyldithiaporphyrin) is substituted. In addition, the light harvesting efficiency (LHE) of nickel, manganese, and iron complexes was found to be similar to that of ruthenium, and the iron complex furthermore presented a comparable charge transfer in the excited state corresponding to the Q-band, compared to Ru(S2TTP)Cl2. Hence M(S2TTP)Cl2 (M = Mn, Fe, Ni) appear to be potential low cost candidate donor molecules within a bulk heterojunction solar cell. We further propose suitable engineered acceptor pigments, fitted to provide a good overall solar cell efficiency.
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA06690H
The comparative molecular similarity indices analysis (CoMSIA) method is a widely used 3D-quantitative structure–activity relationship (QSAR) approach in the field of medicinal chemistry and drug design. However, relying solely on the Partial Least Square algorithm to build models using numerous CoMSIA indices has, in some cases, led to statistically underperforming models. This issue has also affected 3D-CoMSIA models constructed for the ferric thiocyanate (FTC) dataset from linoleic antioxidant measurements. In this study, a novel modeling routine has been developed incorporating various machine learning (ML) techniques to explore different options for feature selection, model fitting, and tuning algorithms with the ultimate goal of arriving at optimal 3D-CoMSIA models with high predictivity for the FTC activity. Recursive Feature Selection and SelectFromModel techniques were applied for feature selection, resulting in a significant improvement in model fitting and predictivity (R2, RCV2, and R2_test) of 24 estimators. However, these selection methods did not fully address the problem of overfitting and, in some instances, even exacerbated it. On the other hand, hyperparameter tuning for tree-based models resulted in dissimilar levels of model generalization for four tree-based models. GB-RFE coupled with GBR (hyperparameters: learning_rate = 0.01, max_depth = 2, n_estimators = 500, subsample = 0.5) was the only combination that effectively mitigated overfitting and demonstrated superior performance (RCV2 of 0.690, R2_test of 0.759, and R2 of 0.872) compared to the best linear model, PLS (with RCV2 of 0.653, R2_test of 0.575, and R2 of 0.755). Therefore, it was subsequently utilized to screen potential antioxidants among a range of Tryptophyllin L tripeptide fragments, leading to the synthesis and testing of three peptides: F-P-5Htp, F-P-W, and P-5Htp-L. These peptides exhibited promising activity levels, with FTC values of 4.2 ± 0.12, 4.4 ± 0.11, and 1.72 ± 0.15, respectively.
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA05835B
Utilizing environmentally acceptable substances as inhibitors of metal corrosion is one of the most important strategies to reduce corrosion. In alkaline solutions (1.0 M KOH), the influence of albumin egg as a green corrosion inhibitor for copper was studied via a mix of experimental and theoretical investigations. Cyclic voltammetry (CV), open circuit potential (OCP), electrochemical impedance spectroscopy (EIS), potentiodynamic polarization (PDP), AFM, and SEM/EDX methods were all utilized to examine the inhibitory effect of albumin egg. By increasing the amount of albumin egg in the corrosive solution, the inhibition efficiency is increased. The albumin egg is a highly effective cathodic type inhibitor, according to electrochemical tests, with an inhibition efficiency of up to 94%. It also follows the Langmuir isotherm during adsorption. Investigations using SEM/EDX and AFM show that the albumin egg can create an adsorption layer on the surface enabling the shielding of the copper surface from harmful ions. In order to better understand the molecular structure of the albumin egg and its inhibitory action against corrosion, computational and molecular dynamics simulation techniques were also employed for calculating the electronic characteristics of inhibitor molecules. Calculations were made for total energy (TE), change in total energy (DET), energy gap (ΔE), ELUMO, EHOMO, dipole moment (D), and softness (δ). Utilizing the Monte Carlo simulation, the mechanism of albumin egg adsorption on the surface of Cu was investigated. The theoretical outcomes were found to confirm the empirical results.
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA06020A
Flexible strain sensors based on controllable surface microstructures in film-substrate systems can be extensively applied in high-tech fields such as human–machine interfaces, electronic skins, and soft robots. However, the rigid functional films are susceptible to structural destruction and interfacial failure under large strains or high loading speeds, limiting the stability and durability of the sensors. Here we report on a facile technique to prepare high-performance flexible strain sensors based on controllable wrinkles by depositing silver films on liquid polydimethylsiloxane (PDMS) substrates. The silver atoms can penetrate into the surface of liquid PDMS to form an interlocking layer during deposition, enhancing the interfacial adhesion greatly. After deposition, the liquid PDMS is spontaneously solidified to stabilize the film microstructures. The surface patterns are well modulated by changing film thickness, prepolymer-to-crosslinker ratio of liquid PDMS, and strain value. The flexible strain sensors based on the silver film/liquid PDMS system show high sensitivity (above 4000), wide sensing range (∼80%), quick response speed (∼80 ms), and good stability (above 6000 cycles), and have a broad application prospect in the fields of health monitoring and motion tracking.
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA01554H
Multienzyme systems are essential for utilizing di-, oligo-, and polysaccharides as fuels in enzymatic fuel cells effectively. However, the transfer of electrons generated by one enzymatic reaction in a multienzyme cascade at the electrode may be impeded by other enzymes, potentially hindering the overall efficiency. In this study, carbon paper was first modified by incorporating single-walled carbon nanotubes (SWCNTs) and gold nanoparticles (AuNPs) sequentially. Subsequently, glucose oxidase (GOx) and a trehalase–gelatin mixture were immobilized separately on the nanostructured carbon paper via layer-by-layer adsorption to mitigate the electron transfer hindrance caused by trehalase. The anode was first fabricated by immobilizing GOx and trehalase on the modified carbon paper, and the cathode was then fabricated by immobilizing bilirubin oxidase on the nanostructured electrode. The SWCNTs and AuNPs were distributed adequately on the electrode surface, which improved the electrode performance, as demonstrated by electrochemical and morphological analyses. An enzymatic fuel cell was assembled and tested using trehalose as the fuel, and a maximum power density of 23 μW cm−2 was obtained at a discharge current density of 60 μA cm−2. The anode exhibited remarkable reusability and stability.
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA90107F
A graphical abstract is available for this content
The impact of aggregation of AIE and ACQ moiety-integrating material on the excited state dynamics †
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA06359C
The investigation of the properties of aggregate materials is highly interesting because the process of aggregation can result in the disappearance of original properties and the emergence of new ones. Here, a novel fluorescent material (TPEIP), which synergistically combines aggregation-induced emission (AIE) and aggregation caused quenching (ACQ) moieties, was first synthesized by the cyclization reaction of 2,3-diamino-phenazine with 4-tetraphenylenthenealdehyde. We controlled the degree of aggregation of TPEIP to shed light on the impact of the aggregation on the excited state dynamics. TPEIP aggregation realized control over the Intersystem Crossing (ISC) rates and, in turn, the suppression of triplet excited states in MeOH, EtOH or via the simple addition of water to TPEIP solutions in DMSO. From global target analysis, the time scale was 966.2 ps for ISC for TPEIP in DMSO, but it was 860 ps in the case of TPEIP solutions featuring 5% water. The dynamics of TPEIP excited states undergo significant changes as the degree of aggregation increases. Notably, the lifetime of singlet excited states decreases, and there was a gradual diminishment in triplet states.
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA05119F
A facile platform derived from deposition of ethynyl linkers on carbon fiber microelectrodes has been developed for sensitive and selective sensing of Cu(II). This study is the first to demonstrate the successful anodic deposition of ethynyl linkers, specifically 1,4-diethynylbenzene, onto carbon fiber microelectrodes. Multi-scan deposition of DEB on these microelectrodes resulted in an increased sensitivity and selectivity towards Cu(II) that persists amidst other divalent interferents and displays sustained performance over four days while stored at room temperature. This method can be extended to other ethynyl terminal moieties, thereby creating a versatile chemical platform that will enable improved sensitivity and selectivity for a new frontier of biomarker measurement.
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA05659G
The Ni-rich NCM622 is a promising cathode material for future high energy lithium ion batteries, but unstable electrochemical performance of NCM622 hinder its large scale commercial application. The cycling peformance of nickel-rich LiNi0.6Co0.2Mn0.2O2 (NCM622) cathode materials can be improved by surface coating. Here, a one-step approach based on TiF4 is used to successfully manufacture modified NCM622 cathode materials with a TiO2–LiF coating. The TiO2–LiF coated NCM622 preserves 79.7% capacity retention which is higher than the pure NCM622 (68.9%) at 1C after 200 cycles within 2.7–4.3 V. This material serves as the cathode for lithium-ion batteries (LIBs). The uniform TiO2–LiF coating layer can alleviate structural degradation brought on by unfavorable side reactions with the electrolyte has been validated. TiO2–LiF coated on NCM622 cathode materials can be modified easily by one-step approach.
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA05519A
This paper investigates the synthesis and luminescence characteristics of Tm3+/Tb3+/Eu3+ co-doped Sr4Nb2O9 (SNB) phosphors as potential candidates for white light-emitting diodes (WLEDs). The study explores the energy transfer mechanisms and color-tunable characteristics of these phosphors. The SNB phosphors were prepared using a solid-state reaction method, and their structural and morphological properties were characterized using X-ray diffraction (XRD), scanning electron microscopy (SEM), energy-dispersive X-ray spectroscopy (EDS), and Fourier-transform infrared (FT-IR) spectroscopy. The diffuse reflectance, photoluminescence (PL) and time resolved photoluminescence (TRPL) properties were investigated, revealing efficient energy transfer processes from Tm3+ to Tb3+ and Eu3+ ions. The energy transfer mechanisms were determined through critical distance calculations and analysis of multipolar interactions. The co-doped phosphors exhibited tunable emission colors ranging from blue to white light, with controllable correlated color temperatures (CCTs) and high color rendering indices (CRIs). The CIE chromaticity coordinates were optimized to approach neutral white light. The PL intensity is maintained at 81.19% at 150 °C of that of room temperature which showcases the remarkable thermal stability of the as-prepared phosphors. The results highlight the potential of Tm3+/Tb3+/Eu3+ co-doped SNB phosphors for generating high-quality, color-tunable white light for advanced lighting applications.
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA04398C
Staphylococci are among the most frequent bacteria known to cause biofilm-related infections. Pathogenic biofilms represent a global healthcare challenge due to their high tolerance to antimicrobials. In this study, water soluble polyethylene glycol (PEG)-coated gold nanospheres (28 ppm) and nanostars (15 ppm) with electrostatically adsorbed photosensitizer (PS) Toluidine Blue O (TBO) ∼4 μM were successfully synthesized and characterized as PEG-GNPs@TBO and PEG-GNSs@TBO. Both nanoconjugates and the TBO 4 μM solution showed remarkable, if similar, antimicrobial photodynamic inactivation (aPDI) effects at 638 nm, inhibiting the formation of biofilms by two Staphylococcal strains: a clinical methicillin-resistant Staphylococcus aureus (MRSA) isolate and Staphylococcus epidermidis (S. epidermidis) RP62A. Alternatively in biofilm eradication treatments, the aPDI effects of PEG-GNSs@TBO were more effective and yielded a 75% and 50% reduction in viable count of MRSA and S. epidermidis RP62A preformed biofilms, respectively and when compared with untreated samples. This reduction in viable count was even greater than that obtained through aPDI treatment using a 40 μM TBO solution. Confocal laser microscopy (CLSM) and scanning electron microscope (SEM) images of PEG-GNSs@TBO's aPDI treatments revealed significant changes in the integrity and morphology of biofilms, with fewer colony masses. The generation of reactive oxygen species (ROS) upon PEG-GNSs@TBO's aPDI treatment was detected by CLSM using a specific ROS fluorescent probe, demonstrating bright fluorescence red spots across the surfaces of the treated biofilms. Our findings shine a light on the potential synergism between gold nanoparticles (AuNPs) and photosensitizers in developing novel nanoplatforms to target Staphylococcal biofilm related infections.
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA06271F
In order to improve the performance of OLEDs, a host–guest mixture was used as an emissive layer. To have better host properties, a mixture of different materials with suitable properties can also be used as a host. In this study, we used a mixture of a polymer and a small molecule as the host and studied the effect of thermal annealing on the emissive layer properties by using Ir(ppy)3 as the emitter. UV-visible absorption, steady-state and time-resolved photoluminescence, scanning electron microscopy, atomic force microscopy, and optical microscopic studies were performed to study the film properties. Devices were fabricated and their current–voltage and luminance–voltage characteristics were studied. Charge-carrier mobility in the devices was studied by dark CELIV and transient electroluminescence methods. We show that, below the glass transition temperature of the polymer, the small molecules formed aggregates due to thermal annealing, which was beneficial for the device performance in the lower-temperature range, mainly due to the improved electron mobility. However, this aggregate formation was detrimental in the higher-temperature range, as it led to inefficient energy transfer due to the increased pure phase formation. At temperatures above the glass transition temperature of the polymer, the small molecules were seen to be distributed more uniformly into the polymer matrix. However, as a result of the degradation of the polymer property due to degradation of the primary chain of the phenyl ring of the polymer, this uniform distribution was not of any use and the device performance deteriorated.
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA06685A
In the present study, the Density Functional Theory (DFT) was employed to computationally investigate the potential application of newly developed lead-free perovskites with the formula of TlSnX3 (X = Cl, Br, or I) as absorbers in the perovskite solar cells and as thermoelectric materials. The Quantum Espresso code was implemented to optimize the structural configuration of the perovskites and to compute a range of their properties, including their elasticity, electronic behavior, optical characteristics, and thermoelectric attributes. The findings indicated that these perovskite materials exhibit both chemical and structural stability and that TlSnBr3 and TlSnI3 perovskites possess high dynamic stability. The findings additionally revealed direct (R → R) band gap energy values of 0.87 eV for TlSnCl3, 0.52 eV for TlSnBr3, and 0.28 eV for TlSnI3 using the GGA-PBE functional. Further analysis of their elastic properties suggested that these materials are mechanically stable and displayed overall ductile behaviour. They also demonstrated remarkable optical properties, particularly a high absorption coefficient, ranging from 105 cm−1 to 106 cm−1. Consequently, it is reasonable to infer that these materials exhibit considerable potential for utilization in solar cells. Finally, the evaluation of their thermoelectric properties has revealed the highly promising potential of these materials to be employed in thermoelectric applications.
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA05286A
This paper evaluates the electronic effects of molecular substituents on the stereoselectivity of the umpolung Staudinger catalytic reaction. This is especially important because experimental studies on constructing the β-lactam ring, a core structure of most antibiotics, through catalyzed Staudinger reactions have been massively progressing over the last century. Yet, there is a necessity for an in-depth understanding of the reaction mechanisms to help chemists, working on the well-established discoveries, improve these to optimize the stereoselectivity and yield of synthetic methods. Access to practical and effective advancements in forming optically pure β-lactam is paramount in the field of medical chemistry. This paper specifically investigates how changing the N-protecting group in the imine fragment can switch the stereoselectivity of the PPY-catalyzed Staudinger reaction. To do so, we employed the density functional theory (DFT) for geometry optimization and electronic analysis at the B3LYP/6-31G(d) level of theory to examine and compare the role of N-tosyl (N-Ts) and N-triflyl (N-Tf) imine on the mechanism pathways, i.e., imine-first or ketene-first, and stereochemistry of the reaction, i.e., cis or trans β-lactam. Our results show that the reaction mechanism pathway cannot be simply switched from ketene-first to imine-first by changing the substituent on the imine nitrogen atom, which is contrary to the reported experimental results, and both imines go through the ketene-first mechanism with different stereochemistries, which is cis selective for imine-Ts and trans selective for imine-Tf. Based on electronic analyses, the reversal in diastereoselectivity in the N-triflyl imine system could be attributed to the charge transfers and electron-density distribution over the transition states. Therefore, the cis/trans selectivity of the PPY-catalyzed Staudinger reaction could be effectively controlled by the electronic characteristics of the molecular substituents in the reactants. A N-protecting group in imine with a more electron-withdrawing nature seems to accelerate the stereo-determining step, ring closure, and increase the stabilization charge transfers in the transition state, leading to a preference for trans β-lactam formation. It seems that using a N-substituent with a higher electron-withdrawing nature can initially activate the imine by the nucleophilic catalyst in competition with ketene, i.e., imine-first versus ketene-first. These results can provide an insight into select proper substituents for the fragments to synthesis β-lactam with a desired stereochemistry. Also, a comprehensive comparison was performed between calculations with and without dispersion.
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA06530H
Photocatalysis using natural photosynthesis is a green technology that is gaining popularity in a number of industries due to its potential for environmental applications and the use of solar energy. Focus is being placed on using inexpensive materials and light-emitting diodes (LEDs) of various wavelengths in photocatalytic reactions in order to improve the performance of solar-driven photocatalysts at a lower cost. In this study, a scalable, highly efficient photocatalytic and sonophotocatalytic method was investigated for the reduction of nitro-compounds by a water/titania/β-cyclodextrin system under sunlight and blue LED irradiation, using sodium sulfide as a sacrificial electron donor. β-Cyclodextrin, chemically bound to TiO2 nanoparticles as an encapsulating agent, hosted nitro compounds in aqueous media and formed an inclusion complex. In addition, this method was used to successfully carry out one-pot reduction-amidation of nitroarene compounds in the presence of acetic anhydride. Interestingly, it was found that ultrasound has a synergistic effect on photocatalytic reduction and considerably reduces the duration time. In this regard, a fast, practical sonophotocatalytic reduction of nitroarenes was carried out in an ultrasound bath.
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA06767J
2-Amino-2-methyl-1-propanol (AMP) is often used as a moderator to enhance the CO2 capture capacity of absorbents due to its unique spatial site resistance structure, and relatively few studies have been conducted on the enhancement of AMP aqueous solutions by nanoparticles for CO2 capture. In order to investigate the effect of nanoparticles on the CO2 capture performance of AMP aqueous solution, different nanofluids were formulated in this paper using a two-step method, and a bubbling reactor and an oil bath were used as the experimental setup for absorption/desorption, and through comparative experiments, it was found that the type of nanoparticles, the solid content, and the different parameters have great influences on the CO2 absorption load and desorption rate. The experimental results show that the addition of TiO2 nanoparticles to the AMP base solution can accelerate the absorption–desorption mass transfer rate of CO2, and there exists an optimal solid content of 1 g L−1 (±1.0%, ±2.5%); after multiple absorption–desorption experiments, good cycling performance can still be achieved. The experimental results of the nanofluid-promoted mass transfer mechanism are also illustrated and analyzed in this paper.
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA04169G
Element doping has been widely employed to modify the ground state properties of two-dimensional (2D) materials. In this work, the effects of doping with alkaline earth metals (AEMs) on the structural, electronic, and magnetic properties of indium nitride (InN) monolayers are investigated using first-principles calculations based on density functional theory. In a graphene-like honeycomb structure, the InN monolayer possesses good dynamical and thermal stability, and exhibits an indirect gap semiconductor character with a band gap of 0.37 (1.48) eV as determined by using the PBE(HSE06) functional. A single In vacancy leads to the emergence of a magnetic semiconductor character, where magnetic properties with a large total magnetic moment of 3.00 μB are produced mainly by the N atoms closest to the defect site. The incorporation of AEMs impurities causes local structural distortion due to the difference in atomic size, where Mg and Ca doping processes are energetically most favorable. Half-metallicity is induced by the partial occupancy of the N-2p orbital, which is a consequence of having one valence electron less. In these cases, the total magnetic moment of 1.00 μB mainly originates from N atoms neighboring the dopants. Further increasing the doping level preserves the half-metallic character, where N atoms play a key role on the magnetism of the highly doped systems. Results presented herein suggest the In replacement by AEMs impurities is an effective approach to make prospective spintronic 2D materials from InN monolayers.
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA07655E
Searching for electrode materials with good electrical conductivity, fast charge/discharge rates and high storage capacity is essential for the development of high-performance metal ion batteries. Here, by performing first principles calculations, we have explored the feasibility of using two dimensional (2D) covalent organic frameworks (COFs) constructed by tri-quinazoline, triquinoxalinylene and benzoquinone, and tribenzoquinoxaline-5,10-dione and benzoquinone (BQ2), as electrode materials for lithium and sodium ion batteries. All the designed 2D COFs show good structure stability and are semiconductors with a band gap of 1.63–2.93 eV because of the high electron conjugation of the skeletons. The pyrazine N and carbonyl groups are revealed to be the active sites to combine Li/Na, while the Li-/Na-binding strength can be highly enhanced when the pyrazine N and the carbonyl group are located in adjacent sites. The designed 2D COFs show a low Li and Na diffusion barrier in the range of 0.28–0.56 eV to guarantee high rate performance for LIBs/SIBs. With abundant redox active sites, 2D BQ2-COF shows a high theoretical capacity of 1030 mA h g−1 with an average open circuit voltage of 0.80 and 0.67 V for LIBs and SIBs, respectively, which is comparable to that of the most advanced inorganic anode materials. Composed of only light elements, the designed 2D COFs are predicted to be promising anode materials with high energy density, good conductivity and high-rate performance for sustainable LIBs and SIBs.
共71186条
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
化学3区 | CHEMISTRY, MULTIDISCIPLINARY 化学综合3区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
4.90 | 84 | Science Citation Index Expanded | Not |
Submission Guidelines
- Journal Submission Website
- http://mc.manuscriptcentral.com/rscadv
- Submission Guidelines
- https://www.rsc.org/journals-books-databases/journal-authors-reviewers/prepare-your-article/
- Submission Template
- https://www.rsc.org/journals-books-databases/journal-authors-reviewers/author-tools-services/
- Reference Format
- https://www.rsc.org/journals-books-databases/journal-authors-reviewers/author-tools-services/
- Collection Carrier
- Full papers Reviews Comments